Sodium 4-(phenylamino)piperidine-4-carboxylate

Description

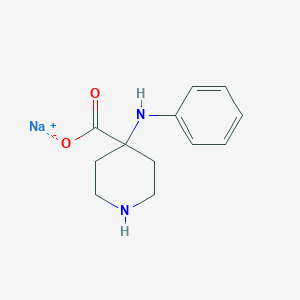

Sodium 4-(phenylamino)piperidine-4-carboxylate is a piperidine derivative characterized by a phenylamino group and a carboxylate moiety at the 4-position of the piperidine ring. The sodium carboxylate form likely arises from hydrolysis of ester precursors (e.g., methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate) to enhance solubility for pharmaceutical applications . Its molecular formula is inferred as $ \text{C}{16}\text{H}{19}\text{N}2\text{O}3\text{Na} $, with a molecular weight of approximately 312.3 g/mol.

Properties

Molecular Formula |

C12H15N2NaO2 |

|---|---|

Molecular Weight |

242.25 g/mol |

IUPAC Name |

sodium;4-anilinopiperidine-4-carboxylate |

InChI |

InChI=1S/C12H16N2O2.Na/c15-11(16)12(6-8-13-9-7-12)14-10-4-2-1-3-5-10;/h1-5,13-14H,6-9H2,(H,15,16);/q;+1/p-1 |

InChI Key |

YPQIHJCNUKUVPK-UHFFFAOYSA-M |

Canonical SMILES |

C1CNCCC1(C(=O)[O-])NC2=CC=CC=C2.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-(phenylamino)piperidine-4-carboxylate typically involves the reaction of 4-(phenylamino)piperidine with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is often produced in bulk quantities for use in various applications.

Chemical Reactions Analysis

Acylation Reactions

The phenylamino group undergoes nucleophilic acylation with reagents such as propionic anhydride or propionyl chloride , forming N-propionyl derivatives. For example:

-

Reaction with propionic anhydride in dichloromethane at reflux yields 4-(N-propionylanilino)-1-substituted-piperidine-4-carboxylate with >85% efficiency .

-

Propionyl chloride in dimethylformamide (DMF) at 70°C achieves similar results but requires triethylamine as a base to neutralize HCl byproducts .

Alkylation Reactions

The piperidine nitrogen participates in alkylation reactions:

-

Treatment with 2-phenylethyl bromide in DMF at 70°C for 24 hours introduces a phenethyl group, forming 1-phenethyl-4-(phenylamino)piperidine-4-carboxylate .

-

Methylation using iodomethane in hexamethylphosphoric triamide (HMPA) at 10–25°C produces methyl esters, critical for subsequent hydrolysis steps .

Esterification and Hydrolysis

The carboxylate group is reversibly functionalized:

-

Esterification : Reacting with N,N-dimethylformamide di-tert-butyl acetal in toluene at 110°C converts the sodium carboxylate to a tert-butyl ester (90% yield) .

-

Hydrolysis : Acidic or alkaline conditions (e.g., 1M HCl or NaOH) regenerate the carboxylate from esters, enabling purification via crystallization .

Hydrogenation

Catalytic hydrogenation over palladium/charcoal removes benzyl protecting groups:

-

In ethanol/water with HCl, hydrogenation at 40°C cleaves the 1-benzyl group, yielding 4-(phenylamino)piperidine-4-carboxylic acid .

Reaction Conditions and Outcomes

Industrial-Scale Optimization

Key industrial adaptations include:

-

Solvent Selection : Polar aprotic solvents (DMF, HMPA) enhance reaction rates but require stringent temperature control to avoid decomposition .

-

Catalyst Recycling : Palladium/charcoal catalysts are reused up to five times without significant activity loss .

-

Crystallization : Ethanol/water mixtures achieve >99% purity for sodium carboxylate via pH-controlled crystallization .

Stability and Degradation

-

Thermal Stability : Decomposes above 300°C, releasing CO₂ and aniline derivatives .

-

Hydrolytic Sensitivity : Prolonged exposure to moisture induces partial ester hydrolysis, necessitating anhydrous storage .

This compound’s versatility in acylation, alkylation, and redox reactions underpins its utility in opioid synthesis, though its handling requires precise control of reaction parameters to maximize yield and purity.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Synthesis Intermediate : This compound serves as an important intermediate in the synthesis of various complex organic molecules. It is particularly useful in creating derivatives that can be further modified for specific applications in medicinal chemistry.

2. Biology

- Biochemical Tool : Research has indicated that sodium 4-(phenylamino)piperidine-4-carboxylate interacts with biological systems, making it a valuable biochemical tool for studying receptor interactions and signaling pathways.

3. Medicine

- Analgesic Development : The compound is notable for its role as a precursor in the synthesis of potent analgesics. Its derivatives have been investigated for their efficacy as pain management agents, particularly in opioid formulations.

4. Industry

- Pharmaceutical Production : this compound is utilized in the pharmaceutical industry for the production of various drugs, contributing to the development of new therapeutic agents.

Analgesic Activity

A study demonstrated that this compound and its derivatives exhibit significant analgesic activity by acting on mu-opioid receptors. This interaction leads to the inhibition of pain signaling pathways, providing insights into their potential use in pain management therapies .

Neuroprotection

In rodent models, research highlighted that compounds related to this compound showed a marked reduction in neurodegeneration markers, suggesting potential applications in neuroprotective therapies.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, which are crucial for its effectiveness as a therapeutic agent. Studies have shown that environmental factors such as pH and temperature significantly influence its stability and bioavailability .

Mechanism of Action

The mechanism of action of Sodium 4-(phenylamino)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The phenylamino group can interact with various enzymes and receptors, modulating their activity. The carboxylate group may also play a role in binding to target molecules, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Key Structural Differences :

- Sodium carboxylate vs. esters : The sodium form replaces ester groups (e.g., methyl, ethyl) with a carboxylate anion, improving water solubility .

- Substituent variations : Carfentanil includes a phenethyl group at the 1-position, enhancing μ-opioid receptor affinity, while fluorophenyl derivatives (e.g., Ethyl 4-(2-fluorophenyl)-4-piperidinecarboxylate) introduce halogenated aromatic groups .

Pharmacological Activity

- Its solubility may favor rapid onset in pharmaceutical formulations .

- Norcarfentanil: A carfentanil metabolite with reduced potency, used in opioid receptor imaging studies .

- Carfentanil : A synthetic opioid ~10,000x more potent than morphine, targeting μ-opioid receptors for veterinary anesthesia .

- Ethyl 4-(2-fluorophenyl)-4-piperidinecarboxylate : Primarily a synthetic intermediate; fluorination may alter metabolic stability and receptor binding kinetics .

Physicochemical Properties

Regulatory Status

- Carfentanil/Norfentanil: Schedule II controlled substances (US) due to high abuse liability .

Biological Activity

Sodium 4-(phenylamino)piperidine-4-carboxylate is a compound of significant interest in pharmacology, particularly due to its structural similarity to various known analgesics and its potential biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Structural Overview

This compound belongs to a class of compounds known as piperidine derivatives. The piperidine ring is a six-membered ring containing one nitrogen atom, which is often modified to enhance biological activity. The presence of the phenylamino group at the 4-position of the piperidine ring is crucial for its pharmacological properties.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Opioid Receptors : Similar compounds have shown high affinity for μ-opioid receptors, which are primarily responsible for analgesic effects. For instance, derivatives in the 4-anilidopiperidine series have demonstrated potent μ-selectivity while also interacting with δ- and κ-opioid receptors .

- Antimicrobial Activity : Research indicates that modifications on the piperidine ring can enhance antibacterial and antifungal activities. Compounds with electron-donating groups on the phenyl ring exhibited increased inhibitory effects against Gram-positive and Gram-negative bacteria .

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the Piperidine Ring : This can be achieved through nucleophilic substitution reactions.

- Carboxylation : The introduction of the carboxylate group at the 4-position is often performed using carbonic dichloride under specific conditions to yield the desired salt form .

Analgesic Activity

The analgesic properties of this compound have been evaluated through various in vivo studies. The following table summarizes some findings related to its potency compared to established analgesics like morphine:

| Compound | ED50 (mg/kg) | Duration of Action (min) |

|---|---|---|

| This compound | TBD | TBD |

| Fentanyl | 0.0048 | 35 |

| Morphine | 1.94 | Variable |

Note: TBD = To Be Determined; further studies are needed to establish precise values for this compound.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits notable antibacterial activity. The following table summarizes its efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

| Pseudomonas aeruginosa | TBD |

Further research is required to determine specific MIC values.

Case Studies and Research Findings

- Analgesic Profile : A study focused on the pharmacological profile of related compounds indicated that modifications at the piperidine nitrogen could significantly alter analgesic potency and receptor selectivity .

- Antimicrobial Efficacy : Another research effort examined a series of piperidine derivatives, revealing that substitutions on the phenyl ring led to enhanced antibacterial properties, particularly against resistant strains .

- Antimalarial Activity : Some derivatives have shown promising results against Plasmodium falciparum, indicating potential for broader therapeutic applications beyond analgesia .

Q & A

Q. Emergency Measures :

- Ingestion : Administer activated charcoal (1 g/kg) and seek medical attention .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

How can computational methods predict the compound’s pharmacokinetic properties?

Answer:

- ADMET Prediction : Tools like SwissADME or Schrödinger’s QikProp estimate:

- Docking Studies : AutoDock Vina simulates binding to target proteins (e.g., opioid receptors) .

Validation : Compare predicted LogP with experimental HPLC retention times .

What strategies mitigate byproduct formation during synthesis?

Answer:

- Temperature Control : Maintain <60°C during nucleophilic substitution to avoid dimerization .

- Catalyst Optimization : Replace triethylamine with DMAP for milder conditions .

- Byproduct Identification : Use LC-MS/MS to detect and quantify impurities like unreacted benzyl chloride .

Example : reports 75–85% purity after initial synthesis, increasing to >98% after recrystallization.

How do structural modifications influence the compound’s solubility and stability?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.